9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene
Overview
Description
9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene is an organic compound with the chemical formula C42H36N2. It is known for its use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells. The compound is characterized by its electron-rich nature due to the presence of two triarylamine units, making it an effective hole-transporting material .
Mechanism of Action
Target of Action
The primary target of TTPA is the organic light-emitting diode (OLED) devices. It is commonly used as a green dopant material in Thermally Activated Delayed Fluorescence (TADF) OLED devices .
Mode of Action
TTPA, bearing two triarylamine units, is electron-rich in nature . It interacts with its targets by transporting holes in OLED, Organic Photovoltaics (OPV), and perovskite solar cell applications . This interaction results in changes in the electronic properties of the devices, enhancing their performance.
Result of Action
The result of TTPA’s action in OLED devices is the production of efficient, high-quality light. For instance, in one device structure, the maximum External Quantum Efficiency (EQE) achieved was 12.1%, and the maximum power efficiency was 22 lm W-1 .
Action Environment
The action, efficacy, and stability of TTPA can be influenced by various environmental factors such as temperature, humidity, and the presence of oxygen. For example, TTPA has a high melting point (>280 °C), indicating its stability at high temperatures . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene typically involves the reaction of 9,10-dibromoanthracene with N,N-di-(p-tolyl)amine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as sublimation to obtain the compound in its purest form. The industrial process is optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a dopant material in thermally activated delayed fluorescence (TADF) OLEDs.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Utilized in the development of high-efficiency OLEDs, organic photovoltaics (OPVs), and perovskite solar cells
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield.
9,10-Di(naphthalen-2-yl)anthracene: Used in blue-emitting OLEDs.
Uniqueness
9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene is unique due to its dual triarylamine units, which provide enhanced electron-rich properties and make it an effective hole-transporting material. This characteristic sets it apart from other anthracene derivatives, making it particularly valuable in the development of high-efficiency OLEDs and other organic electronic devices .
Properties
IUPAC Name |
9-N,9-N,10-N,10-N-tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2/c1-29-13-21-33(22-14-29)43(34-23-15-30(2)16-24-34)41-37-9-5-7-11-39(37)42(40-12-8-6-10-38(40)41)44(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h5-28H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNJWAXBVMBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629288 | |
Record name | N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177799-16-5 | |
Record name | N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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